Lesogaberan

Übersicht

Beschreibung

Es ist ein Agonist des γ-Aminobuttersäure-Rezeptors vom Typ B (GABA B), der entwickelt wurde, um transienten Entspannungen des unteren Ösophagussphinkters zu hemmen und so Refluxepisoden zu reduzieren . Im Gegensatz zu Baclofen, einem anderen GABA B-Rezeptoragonisten, wird erwartet, dass Lesogaberan weniger Nebenwirkungen auf das zentrale Nervensystem hat .

2. Herstellungsmethoden

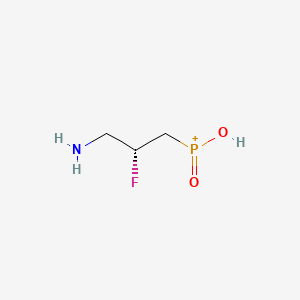

Die Synthese von this compound beinhaltet die Herstellung von [ (2 R )-3-Amino-2-fluorpropyl]phosphinsäure. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Fluorierungsmitteln und Phosphinsäurederivaten unter kontrollierten Temperatur- und Druckbedingungen. Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die Produktion im großen Maßstab.

Vorbereitungsmethoden

The synthesis of lesogaberan involves the preparation of [ (2 R )-3-Amino-2-fluoropropyl]phosphinic acid. . The reaction conditions typically involve the use of fluorinating agents and phosphinic acid derivatives under controlled temperature and pressure conditions. Industrial production methods are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Lesogaberan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, die this compound betreffen, können zur Bildung verschiedener substituierter Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Gastroesophageal Reflux Disease (GERD)

Lesogaberan has been primarily studied for its efficacy in patients with GERD who exhibit partial responsiveness to proton pump inhibitors (PPIs). Clinical trials have shown that:

- Efficacy : In a phase IIb study involving 661 patients, this compound demonstrated marginal superiority over placebo in improving GERD symptoms when used alongside PPIs. The response rates for various doses (60 mg to 240 mg) ranged from 20.9% to 26.2%, compared to 17.9% for placebo .

- Mechanism : this compound significantly reduced the number of transient lower esophageal sphincter relaxations (TLESRs) by approximately 36% and increased lower esophageal sphincter pressure by 39%, indicating its potential to enhance esophageal barrier function .

Chronic Cough

Recent studies have explored the role of this compound in managing refractory chronic cough (RCC). Findings include:

- Cough Frequency : In a clinical trial, this compound reduced spontaneous cough frequency by 26% compared to placebo, although this did not reach statistical significance. However, it significantly improved cough responses to capsaicin, suggesting a beneficial effect on cough hypersensitivity .

- Cough Bouts : this compound was noted to decrease the number of cough bouts by 31%, indicating its potential utility in treating chronic cough associated with reflux conditions .

Summary of Clinical Findings

| Application | Outcome Measure | This compound Effect | Statistical Significance |

|---|---|---|---|

| GERD | Symptom response rate | 20.9% - 26.2% response vs. 17.9% placebo | p < 0.1 (240 mg dose) |

| TLESR frequency | Reduced by 36% compared to placebo | Significant | |

| Lower esophageal sphincter pressure | Increased by 39% compared to placebo | Significant | |

| Chronic Cough | Spontaneous cough frequency | Reduced by 26% compared to placebo | Not significant |

| Cough bouts | Reduced by 31% compared to placebo | Significant |

Safety and Tolerability

This compound has been generally well tolerated across studies. Some patients experienced mild adverse effects, including reversible elevated liver enzymes, but these were not common . The peripheral action of this compound also suggests a favorable safety profile compared to centrally acting GABA B receptor agonists.

Wirkmechanismus

Lesogaberan exerts its effects by acting as a GABA B receptor agonist. It inhibits transient lower esophageal sphincter relaxations, which are a primary cause of reflux episodes in GERD . By binding to GABA B receptors, this compound modulates the activity of these receptors, leading to reduced reflux and improved symptoms in GERD patients. The peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects .

Vergleich Mit ähnlichen Verbindungen

Lesogaberan ähnelt anderen GABA B-Rezeptoragonisten wie Baclofen. Es ist einzigartig in seiner peripheren Wirkung, die das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert . Weitere ähnliche Verbindungen sind:

Baclofen: Ein GABA B-Rezeptoragonist, der bei Muskelsteifheit und GERD eingesetzt wird, jedoch mit bemerkenswerten Nebenwirkungen auf das zentrale Nervensystem.

Homotaurin: Ein weiterer GABA-Rezeptoragonist mit Anwendungen im Neuroprotection und Diabetes.

Die Einzigartigkeit von this compound liegt in seiner gezielten peripheren Wirkung, was es zu einer sichereren Alternative für die Langzeitverwendung bei Erkrankungen wie GERD macht.

Biologische Aktivität

Lesogaberan, also known as AZD3355, is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist developed primarily for the treatment of conditions such as gastroesophageal reflux disease (GERD) and chronic cough. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.

Pharmacological Profile

This compound exhibits a unique pharmacological profile as a peripherally acting GABA-B receptor agonist. Unlike baclofen, which acts centrally and can induce side effects such as sedation, this compound is designed to minimize central nervous system (CNS) effects while still providing therapeutic benefits.

Key Pharmacological Data

Efficacy in Chronic Cough

A notable clinical trial investigated the effects of this compound on patients with refractory chronic cough. The study was a double-blind, placebo-controlled crossover trial involving 22 patients. Key findings included:

- Cough Frequency Reduction : this compound reduced spontaneous cough frequency by 26% compared to placebo, although this was not statistically significant (p=0.12) .

- Capsaicin-Evoked Cough Responses : There was a significant improvement in cough responses to capsaicin (p=0.04), indicating enhanced cough hypersensitivity management .

- Cough Bouts : The number of cough bouts decreased by 31% with this compound compared to placebo (p=0.04) .

These results suggest that this compound may effectively improve cough hypersensitivity in patients with chronic cough.

Impact on Gastroesophageal Reflux Disease

This compound has also been studied as an add-on treatment for GERD. Initial trials showed that it could significantly reduce transient lower esophageal sphincter relaxations (TLESRs), which are associated with reflux events. However, its overall efficacy in improving typical reflux symptoms was only marginally superior to placebo .

This compound acts primarily through peripheral GABA-B receptors located in the gastrointestinal tract. This mechanism is thought to mediate its effects on reflux and cough reflexes without the CNS-related side effects typically associated with GABA-B agonists like baclofen. By selectively targeting peripheral receptors, this compound offers a promising alternative for patients suffering from conditions like GERD and chronic cough.

Case Studies and Observations

In addition to clinical trials, observational studies have provided insights into the safety and tolerability of this compound:

- In a cohort of multiple sclerosis patients treated with various therapies, including this compound, adverse reactions were monitored. Approximately 55.68% of patients reported no adverse reactions, while 35.22% experienced expected side effects .

- The overall tolerability profile indicates that this compound is well-received among patients, with manageable side effects.

Eigenschaften

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTGPBOMAQLPCP-GSVOUGTGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C[P+](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C[P+](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188011 | |

| Record name | Lesogaberan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344413-67-8 | |

| Record name | Lesogaberan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344413678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesogaberan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesogaberan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344413-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESOGABERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6Q6HGC7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.